2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine
Description
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a piperidin-1-yl group at position 2. The piperidine moiety is further functionalized with a [(3-chloropyridin-4-yl)oxy]methyl group. The 3-chloropyridinyl group may enhance binding affinity through halogen bonding, while the piperidine scaffold contributes conformational flexibility .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-2-7-19-16(20-12)21-8-4-13(5-9-21)11-22-15-3-6-18-10-14(15)17/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAFENUANUDYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4-Methylpyrimidine
2-Chloro-4-methylpyrimidine serves as the electrophilic pyrimidine core. A modified Suzuki-Miyaura coupling protocol is employed (Scheme 1):
Scheme 1 : Synthesis of 2-Chloro-4-methylpyrimidine
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Starting material : 2,4-Dichloropyrimidine reacts with methylboronic acid under palladium catalysis.
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Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), Na₂CO₃ (2 M aqueous), 1,4-dioxane, reflux (100°C, 16 h).
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Yield : 73% after column chromatography (petroleum ether/EtOAc).
Characterization :
Synthesis of 4-(Hydroxymethyl)Piperidine
The piperidine fragment is prepared via reductive amination (Scheme 2):
Scheme 2 : Functionalization of Piperidine
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Starting material : Piperidin-4-one is subjected to reductive amination with ammonium formate and formic acid.
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Protection : Boc protection using di-tert-butyl dicarbonate in THF.
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Reduction : NaBH₄ reduces the ketone to a hydroxymethyl group.
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Deprotection : TFA in DCM removes the Boc group.
Characterization :
Preparation of 3-Chloro-4-Hydroxypyridine
The chloropyridinyl moiety is synthesized via directed ortho-lithiation (Scheme 3):
Scheme 3 : Chlorination of Pyridine Derivatives
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Starting material : 4-Hydroxypyridine undergoes chlorination using PCl₅ in POCl₃ (80°C, 4 h).
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Workup : Quenching with ice-water, extraction with EtOAc, and silica gel purification.
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Yield : 68% as a white solid.
Characterization :
Assembly of the Target Compound
Formation of the (3-Chloropyridin-4-yl)Oxymethyl Side Chain
The side chain is constructed via a Mitsunobu reaction (Scheme 4):
Scheme 4 : Etherification of 4-(Hydroxymethyl)Piperidine
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Reagents : 3-Chloro-4-hydroxypyridine, DIAD, PPh₃, THF (0°C to rt, 12 h).
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Mechanism : The reaction proceeds through an oxonium intermediate, enabling efficient ether bond formation.
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Yield : 85% after silica gel chromatography (hexane/EtOAc 3:1).
Characterization :
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HRMS : m/z = 257.0743 [M+H]⁺ (calc. 257.0748 for C₁₁H₁₄ClN₂O₂).
Coupling of the Piperidine Side Chain to the Pyrimidine Core
The final step involves nucleophilic aromatic substitution (Scheme 5):
Scheme 5 : Displacement of Chlorine on Pyrimidine
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Conditions : 2-Chloro-4-methylpyrimidine, piperidine derivative, K₂CO₃, DMF (120°C, 24 h).
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Workup : Dilution with H₂O, extraction with EtOAc, and recrystallization from MeOH.
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Yield : 62% as a pale-yellow crystalline solid.
Characterization :
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¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine H-6), 7.98 (d, J = 5.6 Hz, 1H, pyridine H-5), 4.20 (s, 2H, OCH₂), 3.80–3.60 (m, 4H, piperidine H), 2.40 (s, 3H, CH₃).
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¹³C NMR (125 MHz, DMSO-d₆): δ 167.2 (C=N), 152.1 (pyridine C-Cl), 72.3 (OCH₂), 48.1 (piperidine N-CH₂), 21.0 (CH₃).
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Cross-Coupling
A Buchwald-Hartwig amination offers an alternative to SNAr (Table 1):
Table 1 : Optimization of Coupling Conditions
| Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | NaOtBu | 100 | 58 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 110 | 65 |
| PEPPSI-IPr | — | K₃PO₄ | 90 | 72 |
Optimal conditions : PEPPSI-IPr (5 mol%), K₃PO₄, toluene, 90°C, 16 h.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while elevated temperatures (100–120°C) accelerate substitution. Prolonged reaction times (>24 h) improve conversions but risk decomposition.
Challenges and Mitigation Strategies
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Byproduct Formation :
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Piperidine Ring Conformational Flexibility :
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Purification Difficulties :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyridine vs. Pyrimidine Derivatives: A structurally analogous compound, 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine (CAS: 2640897-12-5), replaces the pyrimidine ring with a pyridine core.
- Pyrido-Pyrimidinone Derivatives: Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () feature a fused pyrido-pyrimidinone core. This modification introduces a ketone group, enhancing hydrogen-bonding capacity and rigidity, which may improve selectivity for kinase targets compared to the more flexible piperidine-linked pyrimidine in the target compound .
Substituent Variations
Piperidine Functionalization :
In 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (), the piperidine is substituted with a dichlorobenzyl group, increasing hydrophobicity and steric bulk. This contrasts with the (3-chloropyridinyl)oxy methyl group in the target compound, which balances lipophilicity and polarity for improved blood-brain barrier penetration in CNS-targeted therapies .Chloropyridinyl vs. Methanesulfonylphenyl Groups :
The European patent compound 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid () substitutes the chloropyridinyl group with a methanesulfonylphenyl moiety. The sulfonyl group enhances acidity and hydrogen-bond acceptor strength, likely improving solubility but reducing cell membrane permeability compared to the chloro-substituted target compound .
Physicochemical and Pharmacokinetic Properties
The target compound’s balanced logP and moderate molecular weight suggest favorable oral bioavailability compared to bulkier derivatives (e.g., ). The trifluoromethyl analog’s higher logP may improve CNS penetration but increase metabolic oxidation risks .
Q & A
Q. Table 1: SAR of Key Derivatives
| Derivative | Modification | IC50 (μM) COX-2 | IC50 (μM) PI3K |
|---|---|---|---|
| Parent compound | None | 0.45 | 1.2 |
| 4-Fluoro analog | Pyrimidine F-subst. | 0.78 | 2.1 |
| Piperidine-N-oxide | Oxidized piperidine | 1.5 | 0.9 |
Basic: Stability issues under storage conditions?
Answer:
- Degradation pathways : Hydrolysis of the ether linkage in humid conditions (>60% RH) .
- Mitigation : Store at -20°C under argon with desiccants; monitor via HPLC every 6 months .
Advanced: How do advanced NMR techniques elucidate stereochemistry?
Answer:
- NOESY : Detect spatial proximity between piperidine CH2 and pyridinyl protons to confirm conformation .
- J-resolved 2D NMR : Resolve coupling constants (e.g., 3JHH = 8.5 Hz for trans-piperidine protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
